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Compound of Interest

Compound Name: 2-Ethyl-6-fluorobenzoic acid

CAS No.: 479676-22-7

Cat. No.: B1499912

Get Quote

2-Ethyl-6-fluorobenzoic acid, identified by its CAS Number 479676-22-7, is a substituted

aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of

complex organic molecules.[1] Its structure, featuring both an ethyl group and a fluorine atom

ortho to the carboxylic acid, provides a unique combination of steric and electronic properties.

This strategic arrangement is particularly sought after in drug discovery and development,

where precise control over a molecule's conformation, acidity, metabolic stability, and binding

interactions is paramount.

The presence of the fluorine atom, a bioisostere for hydrogen, can significantly alter the

physicochemical properties of a lead compound. It can lower the pKa of the carboxylic acid,

influence lipophilicity, and block metabolic oxidation at the ortho position. The ethyl group

provides a lipophilic handle and specific steric bulk that can be crucial for optimizing a drug

candidate's fit within a target's binding pocket. This guide provides an in-depth look at the

properties, synthesis, and application of this important synthetic building block for researchers,

chemists, and drug development professionals.
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A thorough understanding of a compound's physical and chemical properties is the foundation

of its effective use in synthesis. While experimental data for 2-Ethyl-6-fluorobenzoic acid is

not extensively published, its properties can be reliably predicted based on its structure and

comparison to well-characterized analogs.

Property Value Source / Method

CAS Number 479676-22-7 [1]

Molecular Formula C₉H₉FO₂ PubChem[2]

Molecular Weight 168.17 g/mol Calculated

Monoisotopic Mass 168.05865 Da PubChem[2]

Appearance
White to off-white solid

(Predicted)
Analog Comparison

pKa ~3.1 (Predicted) Analog Comparison[3]

XlogP 2.3 (Predicted) PubChem[2]

Solubility

Soluble in organic solvents

(e.g., ethers, THF, CH₂Cl₂),

slightly soluble in water.

Analog Comparison[3]

Spectroscopic Characterization: The structural identity of 2-Ethyl-6-fluorobenzoic acid is

unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR: The proton NMR spectrum would be expected to show a triplet for the methyl

protons and a quartet for the methylene protons of the ethyl group. The aromatic region

would display complex multiplets due to the fluorine-hydrogen coupling.

¹³C NMR: The carbon spectrum would show distinct signals for the carboxylic acid carbon,

the aromatic carbons (with C-F coupling), and the two carbons of the ethyl group.

¹⁹F NMR: A single resonance would be observed, with its chemical shift characteristic of a

fluorine atom on an aromatic ring.
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Mass Spectrometry: The predicted monoisotopic mass is 168.05865 Da.[2] High-resolution

mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the carboxylic

acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretches in the

fingerprint region (~1200-1300 cm⁻¹).

Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzoic acids like 2-Ethyl-6-fluorobenzoic acid requires a

regioselective approach. A common and effective strategy involves directed ortho-metalation,

followed by carboxylation. This method provides excellent control over the placement of the

substituents.

Proposed Synthetic Protocol: Directed Ortho-Metalation
This protocol describes a plausible and robust method for the laboratory-scale synthesis of the

title compound starting from 1-ethyl-3-fluorobenzene.

Step 1: Directed Lithium-Proton Exchange (Directed Ortho-Metalation)

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

Cool the flask to -78 °C in a dry ice/acetone bath.

Add 1-ethyl-3-fluorobenzene to the cooled solvent.

Slowly add a solution of s-butyllithium (s-BuLi) in cyclohexane dropwise, ensuring the

internal temperature does not exceed -70 °C.

Stir the resulting solution at -78 °C for 1-2 hours.

Causality Insight: The fluorine atom is a modest directed metalation group (DMG), but its

inductive effect acidifies the ortho-protons. The use of a strong, sterically hindered base like s-

BuLi at low temperatures is critical to achieve regioselective deprotonation at the C2 position

(between the fluoro and ethyl groups) while minimizing side reactions like nucleophilic attack

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/45480382
https://www.benchchem.com/product/b1499912/docs?utm_src=pdf-body#introduction-a-key-building-block-in-modern-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499912?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


on the solvent or the substrate. THF is the solvent of choice as it effectively solvates the lithium

cation, promoting the reaction.

Step 2: Carboxylation

While maintaining the temperature at -78 °C, bubble dry carbon dioxide (CO₂) gas through

the solution for 30 minutes, or add an excess of crushed dry ice pellets to the flask.

Allow the reaction mixture to slowly warm to room temperature overnight with continuous

stirring.

Causality Insight: The highly nucleophilic lithiated intermediate readily attacks the electrophilic

carbon of CO₂. The reaction is performed at low temperature to prevent the organolithium

reagent from adding to the newly formed lithium carboxylate.

Step 3: Aqueous Workup and Purification

Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic

(pH ~1-2).

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl

acetate) to afford pure 2-Ethyl-6-fluorobenzoic acid.

Step 1: Ortho-Metalation Step 2: Carboxylation Step 3: Workup & Purification

1-Ethyl-3-fluorobenzene
in THF Add s-BuLi @ -78°C Lithiated Intermediate Add Dry Ice (CO₂) Lithium Carboxylate Acidic Quench (HCl) Extraction & Drying Recrystallization Pure Product
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Caption: Proposed synthetic workflow for 2-Ethyl-6-fluorobenzoic acid.

Core Applications in Drug Discovery
The true value of 2-Ethyl-6-fluorobenzoic acid lies in its application as a sophisticated

building block for creating high-value pharmaceutical compounds. Its structural motifs are

frequently found in potent and selective inhibitors targeting various enzymes and receptors.

Role in Kinase Inhibitor Synthesis
Kinase inhibitors are a cornerstone of modern oncology. The specific substitution pattern of 2-
Ethyl-6-fluorobenzoic acid makes it an ideal precursor for the synthesis of benzamide

intermediates.[4]

Modulation of Physicochemical Properties: The fluorine atom can enhance cell permeability

and metabolic stability.[4]

Binding Affinity and Selectivity: The ethyl group can provide necessary steric bulk to occupy

hydrophobic pockets within the kinase active site, leading to improved potency and

selectivity. The ortho-fluoro substituent can also engage in favorable hydrogen bonding or

dipole interactions.

While 5-Chloro-2-fluorobenzoic acid might offer slightly higher yields in some standard

amidation reactions, the pharmacological benefits conferred by the ethyl group—such as

improved metabolic stability and target engagement—often make 2-Ethyl-6-fluorobenzoic
acid the superior choice for developing kinase inhibitors with optimal drug-like properties.[4]

Scaffold for Novel Bioactive Compounds
Beyond kinases, fluorinated benzoic acids are instrumental in developing other classes of

drugs. Research into Selective Estrogen Receptor Degraders (SERDs) for ERα+ breast cancer

has shown that benzoic acid derivatives can serve as effective scaffolds.[5] The principles of

using substituents to tune properties are directly applicable, where the ethyl and fluoro groups

can be used to optimize binding affinity, degradation efficacy, and pharmacokinetic profiles.[5]

Furthermore, fluorobenzoic acids have been investigated as "coformers" to improve the

solubility and permeability of poorly bioavailable drugs.[6]
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Structural Features
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Caption: Influence of structural features on final drug properties.

Safety, Handling, and Storage
As a laboratory chemical, 2-Ethyl-6-fluorobenzoic acid and its structural analogs require

careful handling to minimize risk. The following guidelines are based on safety data sheets for

closely related compounds like 2-fluorobenzoic acid and 2-fluoro-6-methylbenzoic acid.[7][8][9]

Hazard Identification:

Causes skin irritation.[10]

Causes serious eye irritation.[10]

May cause respiratory irritation.[10]
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Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or equivalent

standards.[7][8]

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect

gloves prior to use.[9]

Skin and Body Protection: Wear a lab coat and other appropriate protective clothing to

prevent skin exposure.[7]

Handling and Storage:

Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical

fume hood.[10] Wash hands thoroughly after handling.[7]

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated

place.[7][9] Store locked up.[10]

First Aid Measures:

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical

attention if irritation persists.[8]

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get

medical advice.[8][9]

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.

[10]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling

any chemical.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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